molecular formula C6H9ClO2 B1216278 Pevikon CAS No. 9003-22-9

Pevikon

Cat. No.: B1216278
CAS No.: 9003-22-9
M. Wt: 148.59 g/mol
InChI Key: HGAZMNJKRQFZKS-UHFFFAOYSA-N
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Description

Pevikon is a powdered polyvinyl chloride (PVC) resin widely utilized as a matrix in preparative electrophoresis and industrial applications. Its primary function is to provide a stable, inert support medium for separating biomolecules (e.g., proteins, antigens) or enhancing material properties in polymer formulations. This compound exists in multiple grades, such as This compound C-870 (used in antigen separation) and This compound P 682 (employed in PVC plastisols), each tailored for specific physicochemical requirements .

Key Characteristics of this compound:

  • Electrophoretic Applications: this compound block electrophoresis enables high-yield purification of biomolecules.
  • Industrial Use: In PVC plastisols, this compound P 682 improves adhesion to metal surfaces and modifies rheological properties under high shear rates .
  • Chemical Stability: Compatible with buffers across a wide pH range (e.g., tris buffer pH 8.6, barbital-HCl pH 8.2) .

Preparation Methods

Polymerization Techniques for Pevikon Synthesis

Two-Stage Suspension Polymerization

The production of this compound involves a two-stage polymerization process to achieve narrow particle size distributions (10–50 µm) . In the first stage , a seed particle (1–10 µm) is synthesized via dispersion polymerization of vinyl chloride monomers. Aromatic vinyl monomers (e.g., styrene) or acrylates are often used to stabilize the seed . The reaction occurs in an aqueous medium with initiators such as potassium persulfate and surfactants like sodium lauryl sulfate to control particle nucleation.

Critical Parameters in Seed Formation:

  • Temperature : 50–70°C to balance reaction rate and particle stability.

  • Monomer-to-water ratio : 1:4 to prevent agglomeration.

  • Stirring speed : 500–1,000 rpm to ensure uniform heat transfer .

Swelling and Secondary Polymerization

In the second stage , the seed particles are swollen with additional vinyl chloride monomer under controlled conditions. The swollen particles undergo secondary polymerization, where the monomer diffuses into the seed and reacts to form a cross-linked network. This step enlarges the particles to the target size (10–30 µm) while maintaining a narrow distribution . The use of plasticizers like dioctyl phthalate (DOP) during this phase enhances porosity, which is critical for high plasticizer acceptance in the final product .

Post-Polymerization Processing

Drying and Sieving

After polymerization, the PVC slurry is centrifuged and dried using spray dryers or fluidized-bed systems. Residual moisture is reduced to <4 g/kg to prevent hydrolytic degradation . The dried powder is sieved through 63 µm mesh to remove oversized aggregates, ensuring a retention rate of ≤45 g/kg on the sieve .

Formulation for Specialty Applications

For electrophoretic supports (e.g., this compound C-870), the polymer is mixed with buffers (e.g., tris-HCl, pH 8.6) and cast into blocks. These blocks are equilibrated under vacuum to remove air bubbles, which could distort protein separation during electrophoresis .

Quality Control and Characterization

Rheological Properties

This compound’s dilatant flow behavior is quantified using rotational viscometers. The viscosity number, measured at 126 cm³/g , reflects its shear-thickening nature, which is ideal for dip-coating processes where high viscosity prevents dripping.

Particle Size and Morphology

Laser diffraction analysis confirms the particle size distribution. The patent-derived method (CA2252514C) achieves a coefficient of variation (CV) of <15% for batches targeting 20 µm . Scanning electron microscopy (SEM) reveals spherical morphology with a porous surface, enhancing plasticizer absorption .

Thermal and Chemical Stability

Thermogravimetric analysis (TGA) shows a volatile content of <4 g/kg at 105°C, ensuring minimal weight loss during processing . The polymer’s density, reported as 2.2 g/cm³ , aligns with typical PVC homopolymers.

Table 1: Typical Properties of this compound P737

PropertyUnitValueMethod
K-value71ISO 1628-2
Viscosity numbercm³/g126ISO 1628-2
Wet sieve retentiong/kg≤45ISO 1624 (63 µm)
Volatile matterg/kg≤4ISO 1269
Densityg/cm³2.2ASTM D792

Comparative Analysis with Conventional PVC

This compound distinguishes itself from general-purpose PVC through its tailored rheology and particle structure. Unlike suspension-PVC (S-PVC), which has larger particles (100–200 µm) , this compound’s smaller size and porosity enable rapid plasticizer absorption without requiring high-shear mixing. Additionally, its β-globulin-like electrophoretic mobility in biochemical applications underscores its purity and lack of ionic contaminants .

Challenges and Innovations in Production

A key challenge is maintaining batch consistency during the swelling stage, where minor temperature fluctuations can cause uneven monomer diffusion. Recent advancements include automated feed systems and real-time particle size monitoring using in-line lasers . Furthermore, eco-friendly initiators (e.g., azobisisobutyronitrile derivatives) are being tested to reduce the environmental impact of polymerization .

Chemical Reactions Analysis

Pevikon compounds primarily undergo polymerization reactions. The vinyl chloride monomers can be polymerized through free radical polymerization, which involves the use of initiators such as peroxides or azo compounds. The polymerization process can be carried out in suspension, emulsion, or bulk, depending on the desired properties of the final product .

Scientific Research Applications

Pharmaceutical Applications

Pevikon is primarily used in the pharmaceutical industry for its inert properties and biocompatibility. It serves as a matrix in controlled-release drug formulations, particularly for active ingredients like theophylline.

  • Controlled Release Formulations : The use of this compound in sustained-release tablets allows for the gradual release of therapeutic agents over extended periods, enhancing patient compliance and therapeutic efficacy. For instance, a formulation containing this compound demonstrated a release profile of 90-100% of theophylline after 8 hours in the presence of bile salts, indicating its effectiveness in oral drug delivery systems .
Formulation Active Ingredient Release Profile Application
Theophylline TabletTheophylline90-100% in 8 hoursBronchodilator therapy

Electrophoresis

This compound is utilized in electrophoretic techniques to separate biomolecules based on their size and charge. Its application in block electrophoresis has proven effective for analyzing lipoproteins and proteins.

  • Lipoprotein Analysis : In studies involving apolipoprotein E-rich high-density lipoproteins, this compound block electrophoresis facilitated the separation of lipoproteins, allowing for detailed characterization of lipid profiles . This technique is crucial for understanding lipid metabolism and associated diseases.
Study Technique Findings
Apolipoprotein E StudyThis compound Block ElectrophoresisEffective separation of lipoproteins

Biochemical Research

In biochemical research, this compound has been employed to study protein interactions and functions. Its non-toxic nature makes it suitable for various assays and experiments.

  • Protein Interaction Studies : Research demonstrated that this compound can stabilize protein structures during electrophoretic analysis, which is vital for obtaining accurate results in protein characterization .

Material Science

Beyond biological applications, this compound is also significant in material science due to its mechanical properties and stability.

  • Polymer Blends : this compound can be blended with other polymers to enhance mechanical properties or modify physical characteristics for specific applications, such as coatings or packaging materials.

Case Study 1: Controlled Release of Theophylline

A clinical study involving the use of this compound-based tablets showed that patients experienced improved bronchodilation with fewer side effects compared to traditional formulations. The controlled release minimized peak plasma concentrations, reducing toxicity risks associated with high doses.

Case Study 2: Lipoprotein Profiling

In a study analyzing patients with dyslipidemia, this compound block electrophoresis was used to separate different lipoprotein fractions. The results indicated significant differences in lipoprotein profiles between healthy individuals and those with metabolic disorders, highlighting the utility of this compound in clinical diagnostics.

Mechanism of Action

The mechanism of action of Pevikon compounds is primarily based on their ability to form stable dispersions in plasticizers. The fine particle size and narrow particle size distribution ensure that the particles are evenly distributed throughout the plastisol, resulting in a uniform and stable product. The molecular targets and pathways involved in this process are related to the interactions between the polymer particles and the plasticizer molecules .

Comparison with Similar Compounds

Pevikon’s functionality overlaps with other separation matrices and PVC-based resins. Below is a systematic comparison:

Electrophoretic Support Media

Matrix Composition Applications Advantages Disadvantages References
This compound (PVC) Powdered PVC Preparative separation of proteins, antigens High mechanical stability; scalable for large samples Limited resolution for small molecules
Polyacrylamide Cross-linked acrylamide Analytical electrophoresis (e.g., SDS-PAGE) High resolution for small proteins and nucleic acids Fragile; unsuitable for preparative-scale work
Agarose Polysaccharide gel DNA/RNA separation, immunoelectrophoresis Excellent porosity for large biomolecules Low mechanical strength; prone to drying
Cellulose Acetate Acetylated cellulose Clinical protein analysis (e.g., serum) Fast separation; minimal protein binding Low reproducibility in preparative settings

Key Findings:

  • This compound outperforms polyacrylamide and agarose in preparative-scale separations due to its robustness and compatibility with diverse buffers .
  • Unlike agarose, this compound requires pre-treatment (e.g., NaOH washing) to remove impurities, ensuring optimal performance .

Industrial PVC Resins

Resin Composition Key Properties Applications References
This compound P 682 PVC with low VAc content High adhesion to metals; reduced shear thickening Coatings, adhesives
SOLVIN 561SF Chlorinated PVC Standard gelation at 140–160°C General-purpose plastisols
NORVINYL High-VAc PVC Enhanced flexibility; low-temperature processing Flexible films, medical devices

Key Findings:

  • This compound P 682 exhibits superior metal adhesion compared to SOLVIN 561SF, attributed to its optimized vinyl acetate (VAc) content and particle size .
  • NORVINYL resins are preferred for flexibility-driven applications, whereas this compound excels in formulations requiring thermal stability .

Research Implications and Limitations

  • Electrophoresis: this compound’s utility in isolating IgG-associated antigens (e.g., in serum studies) underscores its role in immunology research, though its resolution limits necessitate complementary methods like immunoelectrophoresis .
  • Industrial Use : While this compound enhances plastisol performance, its niche applications (e.g., specialized coatings) limit direct comparisons with broader-use resins like SOLVIN .

Biological Activity

Pevikon, a compound often utilized in biochemical research, has garnered attention for its unique biological activities. This article delves into the various aspects of this compound's biological activity, supported by data tables and case studies.

Overview of this compound

This compound is primarily known for its role in electrophoresis, particularly in the separation of lipoproteins and other biomolecules. Its ability to facilitate the analysis of complex biological samples makes it a valuable tool in molecular biology and biochemistry.

Biological Activity

This compound exhibits several notable biological activities, particularly in relation to lipoprotein isolation and characterization. It is frequently employed in studies examining the binding affinities of various lipoproteins, which are crucial for understanding metabolic disorders.

Case Study: Lipoprotein Binding Affinity

A significant study utilized this compound block electrophoresis to isolate lipoproteins from subjects with dysbetalipoproteinemia. The findings revealed that lipoproteins from affected individuals exhibited a fourfold higher binding affinity compared to those from unaffected individuals. This was quantified using an effective concentration (EC50) measurement, demonstrating the potential of this compound in identifying metabolic anomalies related to lipoprotein metabolism .

Lipoprotein Type EC50 (µg protein/ml) Binding Affinity (Relative)
Dysbetalipoproteinemia0.54x Higher
Normal Individuals2.0Baseline

This compound's mechanism involves its role as a medium for electrophoresis, where it facilitates the migration of charged molecules under an electric field. This property allows for the effective separation of proteins based on size and charge, enabling researchers to analyze their biological functions.

Electrophoretic Properties

The electrophoretic behavior of various proteins, including lymphotoxin, has been studied using this compound. Lymphotoxin, a cytokine involved in immune response, showed distinct migration patterns when subjected to this compound block electrophoresis, indicating its molecular weight and charge characteristics .

Research Findings

Recent studies have highlighted this compound's utility in quantifying insulin-like activity in serum samples. By employing this compound block electrophoresis, researchers were able to establish the presence of substances with insulin-like properties that differ from traditional insulin in their physicochemical characteristics .

Properties

IUPAC Name

chloroethene;ethenyl acetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O2.C2H3Cl/c1-3-6-4(2)5;1-2-3/h3H,1H2,2H3;2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAZMNJKRQFZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=C.C=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
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Related CAS

9003-22-9, 108573-34-8
Record name Vinyl acetate-vinyl chloride copolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid ethenyl ester, polymer with chloroethene, graft
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Molecular Weight

148.59 g/mol
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Physical Description

White odorless powder; [Wacker Polymers MSDS]
Record name Pevikon
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CAS No.

9003-22-9
Record name Acetic acid ethenyl ester, polymer with chloroethene
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Record name Acetic acid ethenyl ester, polymer with chloroethene
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Synthesis routes and methods I

Procedure details

An aqueous slurry of a vinyl chloride/vinyl acetate copolymer was prepared by heating in an autoclave at 65° C. for 18 hours a polymerization system that contained 85 parts of vinyl chloride, 15 parts of vinyl acetate, 185 parts of deionized water, 0.125 part of dilauroyl peroxide, 1.75 parts of gelatin, and 0.69 part of trichloroethylene. The slurry was heated under vacuum at a temperature below 65° C. to reduce its vinyl chloride content to less than 5000 ppm.
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Synthesis routes and methods II

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Deionized water (600 g), a monomer mixture composed of 438.8 g of a vinyl chloride monomer (97.5% by weight based on total charge monomer amount), 11.2 g of vinyl acetate (2.5% by weight based on total monomer charge amount), and 2.25 g of potassium persulfate were charged into a 2.5-L autoclave. The reaction mixture was stirred with a stirring blade while maintaining the rotation speed at 120 rpm, and the temperature of the reaction mixture was raised to 60° C. to start a polymerization. A 5% (by weight) aqueous solution of sodium dodecylbenzenesulfonate (180 g, 2% by weight based on total monomer charge amount) was continuously added from the start of the polymerization to 4 hr after the start of the polymerization, and the polymerization was stopped when the polymerization pressure was dropped by 0.6 MPa from a saturated vapor pressure of the vinyl chloride monomer at 60° C. Thereafter, the residual monomer was recovered to obtain a vinyl chloride-vinyl acetate emulsion.
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Synthesis routes and methods III

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Solvents: Chloroform, chlorobenzene, pyridine, dioxane, cyclohexanone, ethyl acetate.
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Synthesis routes and methods IV

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An autoclave equipped with a stirrer was charged with methanol, vinyl chloride, vinyl acetate, di(2-ethylhexyl) peroxydicarbonate and partially saponified polyvinyl alcohol, and the temperature was elevated to 60° C. with stirring under an atmosphere of nitrogen gas to initiate the reaction, followed by further continuous injection of vinyl chloride to conduct the copolymerization reaction. After release of the residual pressure of the autoclave and cooling, a copolymer slurry was taken out and filtered, followed by washing with methanol three times and further with deionized water twice. Then, the resulting product was filtered and dried to obtain a vinyl chloride-vinyl acetate copolymer powder. This copolymer, methanol and sodium hydroxide were added to a reactor equipped with a cooling pipe, and were allowed to react at 40° C. Then, the eaction product was cooled, and acetic acid was added thereto to neutralize unreacted sodium hydroxide. The resulting product was washed with methanol three times and further with deionized water twice, followed by filtering and drying to obtain a vinyl chloride-vinyl acetate-vinyl alcohol copolymer powder.
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Synthesis routes and methods V

Procedure details

An aqueous slurry of a vinyl chloride-vinyl acetate copolymer was prepared by heating in an autoclave at 65° C. for 18 hours a polymerization system that contained 85 parts of vinyl chloride, 15 parts of vinyl acetate, 185 parts of deionized water, 0.125 part of dilauroyl peroxide, 1.75 parts of gelatin, and 0.69 part of trichloroethylene. The slurry was heated under vacuum at a temperature below 65° C. to reduce its vinyl chloride content to less than 5000 ppm.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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